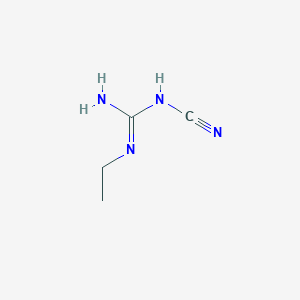

1-Cyano-2-ethylguanidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of cyanoguanidine derivatives has been explored in several studies. For instance, cyanoguanidine is utilized as a reagent in the direct Friedel-Crafts carboxamidation of arenes, indicating its role in facilitating electrophilic aromatic substitution reactions (Naredla & Klumpp, 2012). Furthermore, the synthesis of cyanoguanidine complexes, such as cis-[(PPh3)2Pt{NHC(OMe)=NC(NH2)=NH}][BPh4], demonstrates the compound's reactivity and its potential in forming novel metal-organic structures (Silva et al., 1997).

Molecular Structure Analysis

The molecular structure of cyanoguanidine derivatives has been a subject of interest. For example, metallkomplexe studies provide insights into the crystal structures of zinc and cadmium complexes with cyanoguanidine, revealing their monoclinic and triclinic space groups and detailed molecular dimensions (Pickardt & Kühn, 1996). These studies help understand the geometric and electronic environment of cyanoguanidine in complex molecular architectures.

Chemical Reactions and Properties

Cyanoguanidine participates in various chemical reactions, demonstrating a wide range of reactivity and properties. For instance, its role in the catalytic cyanosilylation of ketones underlines its effectiveness as a catalyst in organic synthesis, enabling the conversion of ketones and aldehydes to their corresponding cyanohydrin trimethylsilyl ethers with high yield (Wang et al., 2006).

Physical Properties Analysis

The physical properties of cyanoguanidine and its derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding its behavior in various solvents and conditions. While specific studies directly addressing these properties were not highlighted, the molecular structure analyses provide indirect insights into the physical characteristics that influence its reactivity and applications in synthesis and material science.

Chemical Properties Analysis

Cyanoguanidine's chemical properties, such as its nucleophilicity, electrophilicity, and ability to form complexes with metals, play a significant role in its application across various chemical reactions. Its utilization in the synthesis of metal complexes and organic reactions underscores its versatility and functional adaptability in chemistry (Silva et al., 1997).

Wissenschaftliche Forschungsanwendungen

Chemosensor Development

1-Cyano-2-ethylguanidine has been explored in the development of chemosensors. Tharmalingam et al. (2020) designed a triaminoguanidine-based Schiff base that shows high selectivity and sensitivity towards Zn2+ ion via colorimetric and fluorometric changes. This application demonstrates the potential of 1-Cyano-2-ethylguanidine derivatives in detecting metal ions and constructing logic gate functions in chemical sensing technologies (Tharmalingam, Mathivanan, & Murugesapandian, 2020).

Synthesis of Benzamide

The compound is also useful in organic synthesis, particularly in the synthesis of benzamide derivatives. Naredla and Klumpp (2012) found cyanoguanidine to be an effective reagent for Friedel-Crafts carboxamidation of arenes. This highlights its role in facilitating complex organic reactions, contributing to the synthesis of compounds with potential pharmaceutical applications (Naredla & Klumpp, 2012).

Catalysis in Organic Reactions

Additionally, derivatives of 1-Cyano-2-ethylguanidine have been used as catalysts in organic reactions. For example, Wang et al. (2006) reported that 1,1,3,3-Tetramethylguanidine acts as a highly effective catalyst for cyanosilylation of various ketones and aldehydes (Wang, Huang, Jiang, Liu, & Feng, 2006).

Analysis of Degradation Products

Investigations into the degradation products of drugs containing cyanoguanidine structures, such as etintidine, also highlight the chemical's relevance. Oyler et al. (1989) characterized the solution degradation products of etintidine, illustrating the importance of understanding the stability and breakdown of pharmaceutical compounds containing cyanoguanidine (Oyler, Naldi, Stefanick, Lloyd, Graden, & Cotter, 1989).

High-Pressure Synthesis

In materials science, 1-Cyano-2-ethylguanidine has been used in high-pressure synthesis experiments. Horvath-Bordon et al. (2007) synthesized carbon nitride imide from 1-cyanoguanidine under high-pressure and high-temperature conditions, highlighting its potential in creating new materials (Horvath-Bordon, Riedel, McMillan, Kroll, Miehe, van Aken, Zerr, Hoppe, Shebanova, McLaren, Lauterbach, Kroke, & Boehler, 2007).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-cyano-2-ethylguanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-2-7-4(6)8-3-5/h2H2,1H3,(H3,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKZUUMAGYBBFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C(N)NC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325970 |

Source

|

| Record name | 1-cyano-2-ethylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyano-2-ethylguanidine | |

CAS RN |

24010-80-8 |

Source

|

| Record name | NSC522390 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-cyano-2-ethylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267577.png)

![Ethyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1267578.png)

![1-[4-(dimethylamino)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1267579.png)

![Benzo[b]thiophen-2-ylmethanamine](/img/structure/B1267584.png)